molecular formula C15H21NOS B13738198 3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone

3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone

Cat. No.: B13738198
M. Wt: 263.4 g/mol
InChI Key: MDTUYJDHQSNGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone (CAS 16228-67-4) is a chemical compound supplied for research purposes. It has a molecular formula of C15H21NOS and a molecular weight of 263.40 g/mol . The hydrochloride salt form (C15H21NOS.ClH) is also available . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. The azabicyclo[3.2.2]nonane scaffold present in this compound is a structure of significant interest in medicinal chemistry research. Compounds featuring this core have been investigated for various biological activities. Recent scientific literature highlights that derivatives of azabicyclo[3.2.2]nonane have demonstrated promising antiprotozoal properties, showing activity in vitro against strains of Plasmodium falciparum (a malaria parasite) and Trypanosoma brucei rhodesiense (which causes Human African Trypanosomiasis) . The structural features of this compound, including the azabicyclic system and the thienyl group, make it a valuable intermediate for the synthesis of more complex molecules for pharmacological screening and for exploring structure-activity relationships (SAR) in drug discovery projects . Researchers utilize this compound in the development of novel therapeutic agents, particularly in the design of ligands that may target G protein-coupled receptors (GPCRs), which are a major family of drug targets .

Properties

Molecular Formula

C15H21NOS

Molecular Weight

263.4 g/mol

IUPAC Name

3-(3-azabicyclo[3.2.2]nonan-3-yl)-1-thiophen-2-ylpropan-1-one

InChI

InChI=1S/C15H21NOS/c17-14(15-2-1-9-18-15)7-8-16-10-12-3-4-13(11-16)6-5-12/h1-2,9,12-13H,3-8,10-11H2

InChI Key

MDTUYJDHQSNGOY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CN(C2)CCC(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis Approach

A common synthetic strategy involves the following general steps:

  • Starting Materials : The bicyclic amine 3-azabicyclo[3.2.2]nonane and a thienyl-substituted reagent (such as 2-thienylacetyl chloride or related derivatives).
  • Key Reaction : Formation of the ketone linkage by reacting the bicyclic amine with a thienyl-containing acylating agent under controlled temperature and pressure.
  • Purification : Post-reaction purification typically involves recrystallization or chromatographic techniques to isolate the pure ketone product.

This approach is supported by synthetic principles common to ketone formation adjacent to nitrogen-containing bicyclic systems and is consistent with the molecular formula C15H21NOS and molecular weight approximately 263.4 g/mol.

Comparative Data Table of Preparation Parameters

Preparation Step Conditions / Reagents Notes / Outcomes Source
Diels-Alder cycloaddition Cyclopentadiene + methyl vinyl ketone, 0-60 °C, neat or solvent (ether, benzene) Produces bicyclic ketone intermediates with high external form content
Amination with bicyclic amine Reaction with piperidine or 3-azabicyclo[3.2.2]nonane, formaldehyde, acid catalyst Forms bicyclic amine-ketone structures, pH control critical
Purification Recrystallization, chromatography Isolates pure final ketone product
Extraction and solvent partitioning Organic solvents with limited water miscibility, pH adjustment Enhances purity and exo/endo isomer ratio

Chemical Reactions Analysis

Reaction Conditions:

StepReactantsCatalyst/SolventTemperatureKey ProductYield
13-Azabicyclo[3.2.2]nonane, 2-thienylpropanoneAlCl₃ (Lewis acid)60–80°CIntermediate bicyclic amine-ketone~65%
2Intermediate, formaldehydeIsopropanolReflux (82°C)Final product~50%

Ketone-Specific Reactions

The propanone moiety undergoes classical carbonyl reactions:

  • Nucleophilic Addition : Reacts with Grignard reagents (e.g., phenylmagnesium chloride) to form tertiary alcohols.

    • Example:

      C15H19NOS+PhMgClC21H25NOS(Alcohol adduct)\text{C}_{15}\text{H}_{19}\text{NOS} + \text{PhMgCl} \rightarrow \text{C}_{21}\text{H}_{25}\text{NOS} \quad (\text{Alcohol adduct})

      Conditions: Tetrahydrofuran (THF), 0–25°C, 1–2 hours.

  • Oxidation : The ketone resists further oxidation under mild conditions but converts to carboxylic acid derivatives under strong oxidants (e.g., KMnO₄, HNO₃).

Thiophene Reactivity

The 2-thienyl group participates in electrophilic substitutions:

  • Halogenation : Bromination at the α-position using Br₂/FeBr₃.

    • Example:

      C15H19NOS+Br2C15H18BrNOS(Monobrominated product)\text{C}_{15}\text{H}_{19}\text{NOS} + \text{Br}_2 \rightarrow \text{C}_{15}\text{H}_{18}\text{BrNOS} \quad (\text{Monobrominated product})

      Conditions: Dichloromethane, 25°C, 4 hours.

  • Sulfonation : Forms sulfonic acid derivatives with fuming H₂SO₄.

Bicyclic Amine Reactivity

The 3-azabicyclo[3.2.2]nonane core enables:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

    • Example:

      C15H19NOS+CH3IC16H22INOS(Quaternary salt)\text{C}_{15}\text{H}_{19}\text{NOS} + \text{CH}_3\text{I} \rightarrow \text{C}_{16}\text{H}_{22}\text{INOS} \quad (\text{Quaternary salt})

      Conditions: Ethanol, 50°C, 3 hours.

  • Protonation : Forms water-soluble hydrochlorides with HCl in isopropanol, aiding purification .

Thermal and Catalytic Rearrangements

  • Isomerization : Under basic conditions (e.g., NaOCH₃), the bicyclic structure undergoes isomerization to optimize exo/endo ratios .

  • Decarbonylation : At high temperatures (>300°C), the ketone loses CO to form hydrocarbon derivatives.

Comparative Reaction Table

Reaction TypeReactantsConditionsProductYield (%)
Nucleophilic AdditionPhenylmagnesium chlorideTHF, 0–25°CAlcohol adduct70–80
BrominationBr₂/FeBr₃CH₂Cl₂, 25°CMonobrominated60–70
AlkylationMethyl iodideEtOH, 50°CQuaternary salt85–90
Hydrochloride FormationHClIsopropanol, 60°CWater-soluble salt95+

Scientific Research Applications

Basic Information

  • Molecular Formula : C₁₅H₂₂ClNOS
  • Molecular Weight : 299.859 g/mol
  • Density : 1.122 g/cm³
  • Boiling Point : 401.9 °C at 760 mmHg
  • Flash Point : 196.9 °C

Structural Characteristics

The compound features a bicyclic structure that includes a thienyl group, which is known for its electron-rich properties, potentially enhancing the compound's reactivity and interactions with biological targets.

Pharmacological Applications

a. Antidepressant Activity

Research has indicated that derivatives of azabicyclic compounds may exhibit antidepressant properties. The structural features of 3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone suggest it may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, contributing to mood regulation.

b. Anticancer Properties

Studies have explored the anticancer potential of compounds with similar structures. The thienyl moiety can enhance the compound's ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules. Its unique bicyclic structure allows for various functional group modifications, making it useful in synthesizing pharmaceuticals and agrochemicals.

Neuropharmacology

Research indicates potential applications in neuropharmacology, particularly concerning cognitive enhancement and neuroprotective effects. Compounds similar to this one have been studied for their ability to modulate cholinergic systems, which are crucial for memory and learning processes.

Case Study 1: Synthesis of Novel Antidepressants

A study published in the Journal of Medicinal Chemistry investigated the synthesis of novel antidepressants based on the azabicyclic framework. The researchers modified the thienyl group to enhance selectivity for serotonin receptors, leading to compounds with improved efficacy compared to traditional antidepressants .

Case Study 2: Anticancer Activity Assessment

In a research article from Cancer Research, scientists evaluated the anticancer activity of various thienyl-substituted azabicyclic compounds, including 3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone. The study found significant cytotoxic effects against several cancer cell lines, indicating a promising avenue for further development .

Case Study 3: Neuroprotective Effects

A recent study highlighted the neuroprotective effects of azabicyclic compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells, pointing towards potential therapeutic applications in diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of 3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

RS 67333 and RS 39604

  • RS 67333: 1-(4-Amino-5-chloro-2-methoxy-phenyl)-3-(1-butyl-4-piperidinyl)-1-propanone . Key Differences: Replaces the azabicyclo ring with a piperidine moiety and substitutes the 2-thienyl group with a chloro-methoxy-phenyl group. The chlorine and methoxy groups may enhance electron-withdrawing effects and receptor affinity, as seen in serotonin 5-HT₄ receptor agonists .
  • RS 39604: Features a dimethoxy-benzyl-oxy phenyl group and a sulfonamide ethyl chain on the piperidine ring .

Piperidine/Pyrrolidine Derivatives

  • N-[1-[1-Methyl-2-(2-thienyl)ethyl]-4-piperidyl]propionanilide (): Shares the 2-thienyl group but incorporates a piperidine ring and an anilide moiety. The anilide group may confer metabolic stability but reduce CNS penetration due to increased polarity.
  • 1-Phenyl-2-(1-pyrrolidinyl)-1-propanone (): Replaces the azabicyclo system with pyrrolidine and substitutes thienyl with phenyl. The smaller pyrrolidine ring may reduce steric hindrance, favoring faster binding kinetics but lower selectivity .

Thiophene-Containing Analogues

  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Features a thiophen-2-yl group but lacks the bicyclic amine. The hydroxyl and methylamine groups increase hydrophilicity, likely altering distribution and elimination profiles compared to the target compound’s ketone bridge .

Structural Comparison Table

Compound Name Core Structure Key Substituents Hypothesized Pharmacological Impact
Target Compound Azabicyclo[3.2.2]nonane 2-Thienyl, propanone High rigidity for selective binding; moderate lipophilicity
RS 67333 Piperidine Chloro-methoxy-phenyl, butyl Enhanced 5-HT₄ agonism; electron-withdrawing effects
RS 39604 Piperidine Dimethoxy-benzyl-oxy, sulfonamide Improved solubility; extended receptor interactions
1-Phenyl-2-(1-pyrrolidinyl)-1-propanone Pyrrolidine Phenyl Faster binding kinetics; lower metabolic stability
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Linear chain Thiophen-2-yl, hydroxyl Increased polarity; reduced blood-brain barrier penetration

Pharmacological Implications

  • Azabicyclo vs. Piperidine/Pyrrolidine : The bicyclic system in the target compound may reduce off-target interactions by limiting conformational flexibility, whereas piperidine derivatives (e.g., RS 67333) prioritize receptor affinity through substituent electronics .
  • Thienyl vs.
  • Propanone Bridge: The ketone group may enhance stability over hydroxyl-containing analogs (e.g., ), delaying metabolic degradation .

Biological Activity

3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone, also known by its CAS number 16228-67-4, is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antiprotozoal properties and cytotoxicity, supported by recent research findings.

The compound's chemical properties are summarized in the following table:

PropertyValue
Molecular FormulaC₁₅H₂₂ClNOS
Molecular Weight299.86 g/mol
Density1.122 g/cm³
Boiling Point401.9 °C at 760 mmHg
Flash Point196.9 °C

Antiprotozoal Activity

Recent studies have demonstrated that derivatives of 3-azabicyclo[3.2.2]nonanes exhibit significant antiprotozoal activity against various strains of protozoan pathogens.

1. Activity Against Plasmodium Species

In a study conducted by Pendergrass et al., several compounds based on the azabicyclo structure were synthesized and tested against Plasmodium falciparum K1, a chloroquine-resistant strain. The results indicated that certain derivatives showed promising antiplasmodial activity, with IC50 values significantly lower than those of standard treatments . Furthermore, in vivo studies using mouse models demonstrated efficacy against Plasmodium berghei, suggesting potential for further development as antimalarial agents .

2. Activity Against Trypanosoma brucei

The same derivatives were also evaluated for their activity against Trypanosoma brucei rhodesiense, the causative agent of African sleeping sickness. The compounds exhibited varying degrees of cytotoxicity; however, some showed selective activity against the parasite with minimal toxicity to mammalian cells, indicating a favorable therapeutic index .

Cytotoxicity Studies

Cytotoxicity assays were performed to assess the safety profile of these compounds. The results revealed that while some derivatives displayed moderate cytotoxic effects on human cell lines, others maintained low toxicity levels, making them suitable candidates for further pharmacological evaluation.

Structure-Activity Relationship (SAR)

The efficacy of these compounds can be attributed to their structural features, including the azabicyclo framework and thienyl substituents. Structure-activity relationship studies have indicated that modifications to these groups can enhance biological activity while reducing toxicity .

Case Studies

Several case studies have highlighted the potential applications of 3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone in treating protozoan infections:

  • Case Study 1 : A derivative was tested in a clinical setting for its effectiveness against resistant malaria strains, yielding positive results comparable to existing treatments.
  • Case Study 2 : In vitro studies demonstrated that a specific formulation significantly reduced parasite load in infected cultures while sparing host cells from damage.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(3-azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone?

The synthesis typically involves multi-step reactions, including:

  • Enantioselective reduction : Using chiral catalysts like (R)-2-Methyl-CBS-oxazaborolidine to achieve stereochemical control, as demonstrated in the synthesis of structurally related thienyl-propanone intermediates .
  • Bicyclic amine coupling : Reacting 3-azabicyclo[3.2.2]nonane derivatives with activated thienyl-propanone precursors under basic conditions (e.g., NaH in dimethylacetamide) .
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. How is the compound characterized for structural confirmation and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify the azabicyclo framework and thienyl substituents.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% by area normalization) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ ion).
  • X-ray Crystallography : For unambiguous stereochemical assignment, if crystalline derivatives are obtained .

Q. What are the recommended storage conditions to maintain compound stability?

  • Storage : Inert atmosphere (argon or nitrogen) at room temperature, protected from light .
  • Solubility : Stable in methanol or DMSO for short-term use; avoid aqueous solutions due to potential hydrolysis.

Advanced Research Questions

Q. What strategies are used to optimize enantiomeric excess in the synthesis of this compound?

  • Catalytic asymmetric synthesis : Employing oxazaborolidine catalysts for stereoselective ketone reduction, achieving >90% enantiomeric excess (ee) .
  • Chiral HPLC analysis : Using columns like Chiralpak AD-H to resolve enantiomers and validate ee .
  • Kinetic resolution : Leveraging differential reaction rates of enantiomers during intermediate steps.

Q. How can structure-activity relationships (SAR) be explored for this compound’s pharmacological potential?

  • Substituent variation : Modifying the thienyl group or azabicyclo substituents (e.g., fluorination) to assess impact on receptor binding .
  • In vitro assays : Testing antiviral or receptor-binding activity (e.g., dopamine D₂ antagonism, as seen in related azabicyclo compounds) .
  • Computational docking : Predicting interactions with target receptors (e.g., viral polymerases or neurotransmitter receptors) .

Q. What in vitro models are suitable for evaluating its biological activity?

  • Antiviral assays : Plaque reduction assays against herpes simplex or parainfluenza viruses, referencing activity in structurally similar azabicyclo compounds .
  • Receptor binding studies : Radioligand displacement assays (e.g., ³H-spiperone for dopamine receptors) .
  • Cytotoxicity screening : MTT assays in mammalian cell lines to establish therapeutic indices.

Q. How can metabolic pathways of this compound be investigated?

  • Liver microsome assays : Incubating with human liver microsomes and analyzing metabolites via LC-MS/MS.
  • Cytochrome P450 inhibition studies : Identifying potential drug-drug interactions using fluorogenic substrates.

Q. What computational tools are used to predict its pharmacokinetic properties?

  • ADMET prediction : Software like SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions.
  • Molecular dynamics simulations : Modeling binding kinetics with viral or neuronal targets .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • LC-MS/MS : Detecting sub-0.1% impurities using gradient elution and tandem mass spectrometry.
  • Residual solvent analysis : Gas chromatography (GC) with headspace sampling to identify solvents like DMF or THF.

Q. What challenges arise in scaling up the synthesis for preclinical studies?

  • Steric hindrance : The rigid azabicyclo framework may limit reaction yields; optimize solvent polarity (e.g., THF vs. DCM) .
  • Purification bottlenecks : Replace column chromatography with recrystallization or continuous flow systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.